1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic small molecule characterized by a piperidine core substituted with a 2,5-difluorobenzoyl group and a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl moiety. Its molecular formula is C₂₃H₂₁F₂N₃O₃, with a molecular weight of 429.88 g/mol . The compound is registered under CAS number 1775304-87-4 and is structurally related to pharmacologically active piperidine derivatives, which are often explored for their receptor modulation properties .
Properties
IUPAC Name |
(2,5-difluorophenyl)-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3/c1-29-17-5-2-15(3-6-17)21-25-20(30-26-21)12-14-8-10-27(11-9-14)22(28)18-13-16(23)4-7-19(18)24/h2-7,13-14H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAZXBJCYQOVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-Difluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS Number: 1775306-06-3) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 413.42 g/mol. The structure features a piperidine ring substituted with a difluorobenzoyl group and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C22H21F2N3O3 |
| CAS Number | 1775306-06-3 |
| Molar Mass | 413.42 g/mol |
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, primarily focusing on its antiviral and anticancer properties.
Antiviral Activity
Research indicates that derivatives of oxadiazoles exhibit significant antiviral properties. For instance, compounds similar to the target molecule have shown effectiveness against the Ebola virus (EBOV). In vitro studies demonstrated that certain piperidine derivatives inhibited EBOV entry into cells by targeting the Niemann-Pick C1 (NPC1) protein, crucial for viral entry .
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Studies on related oxadiazole derivatives have reported pro-apoptotic effects in cancer cell lines. For example, compounds with similar structures induced apoptosis in HL-60 cells while exhibiting low toxicity towards normal cells . The mechanism was linked to the inhibition of Bcl-2 expression, a key regulator of apoptosis.
The mechanisms through which This compound exerts its biological effects may involve:
- Inhibition of Viral Entry : By targeting NPC1 or similar pathways.
- Induction of Apoptosis : Through modulation of apoptotic pathways involving Bcl-2 and caspases.
- Antimicrobial Action : Potential activity against various pathogens due to the oxadiazole moiety.
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to this structure:
- Ebola Virus Inhibition : A study reported that structurally similar compounds exhibited EC50 values in the low micromolar range against EBOV . This suggests that the target compound may also possess comparable antiviral activity.
- Anticancer Activity : Research on oxadiazole derivatives demonstrated significant inhibition rates in cancer cell lines. For instance, compounds showed over 98% inhibition rates in HL-60 cells at specific concentrations .
Summary of Findings
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Research :
- The compound's unique structure suggests potential pharmacological activity. Piperidine derivatives are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties .
- Research into similar compounds has shown potential in developing new drug candidates, particularly in areas such as antibacterial and antifungal treatments .
- Material Science :
- Chemical Synthesis :
Case Studies and Research Findings
- Antimicrobial Studies : Similar piperidine derivatives have been studied for their antimicrobial properties against various bacterial strains, including S. aureus and E. coli. These studies highlight the potential of such compounds in developing new antibiotics .
- Pharmacokinetic Profiling : Research into related compounds has focused on optimizing pharmacokinetic profiles to enhance drug delivery and efficacy. This includes studies on absorption, distribution, metabolism, and excretion (ADME) properties .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Impact of Substituents on Pharmacokinetics
- Fluorine Atoms: The 2,5-difluorobenzoyl group in the target compound enhances metabolic stability and membrane penetration compared to non-fluorinated analogs (e.g., ’s dimethylbenzoyl derivative) .
- Methoxy Group : The 4-methoxyphenyl substituent on the oxadiazole may reduce oxidative metabolism, extending half-life .
- Trifluoromethyl Group: In V-0219, this group increases potency by ~10-fold compared to non-fluorinated analogs, likely due to enhanced hydrophobic interactions .
Q & A
Basic Research Questions
Q. How can statistical experimental design optimize the synthesis of this compound?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to minimize trial-and-error synthesis steps. For example, use factorial designs to screen critical parameters (e.g., reaction temperature, catalyst loading, solvent polarity) and response surface methodology to identify optimal conditions. This reduces the number of experiments while accounting for interactions between variables . For multi-step syntheses involving piperidine derivatives, prioritize steps with low yields for optimization, as demonstrated in analogous protocols .
Q. What analytical techniques are critical for characterizing structural purity?
- Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) to verify connectivity of the difluorobenzoyl and oxadiazole moieties, and X-ray crystallography (if crystals are obtainable) to resolve stereochemistry. For impurities, use HPLC-MS with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to detect side products like unreacted intermediates .
Q. How can solubility challenges in aqueous buffers be addressed during bioassays?
- Methodological Answer : Use co-solvents (e.g., DMSO ≤1% v/v) for initial in vitro studies, ensuring compatibility with assay conditions. For formulation optimization, employ phase solubility diagrams with cyclodextrins or lipid-based nanoemulsions to enhance aqueous stability .
Advanced Research Questions
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. Compare results with thermochemical data from analogous fluorinated benzoyl derivatives to infer reactivity trends .
Q. How can molecular docking elucidate target interactions despite limited structural data?
- Methodological Answer : Use homology modeling to generate a 3D structure of the target protein if crystallographic data is unavailable. Perform flexible docking (e.g., AutoDock Vina) with explicit consideration of the oxadiazole ring’s hydrogen-bonding potential. Validate predictions with mutagenesis studies on key binding residues .
Q. What experimental and computational approaches resolve contradictions in biological activity data?
- Methodological Answer : For inconsistent IC₅₀ values, conduct dose-response assays in triplicate under standardized conditions (e.g., ATP levels, cell passage number). Apply Bayesian statistical analysis to identify outliers. Cross-validate with molecular dynamics simulations to assess binding stability under physiological pH and salinity .
Q. How can structure-activity relationships (SAR) guide derivatization for improved potency?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxyphenyl with electron-withdrawing groups) and correlate changes with activity data. Use multivariate regression analysis to quantify contributions of steric, electronic, and lipophilic parameters. Prioritize derivatives with >10-fold potency increases for in vivo testing .
Q. What strategies predict metabolic pathways to mitigate rapid clearance in preclinical models?
- Methodological Answer : Perform in vitro microsomal stability assays (human/rodent liver microsomes) with LC-MS/MS metabolite identification. Use machine learning tools (e.g., MetaPrint2D) to predict phase I/II metabolism sites. Introduce blocking groups (e.g., deuterium at labile positions) to slow oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
